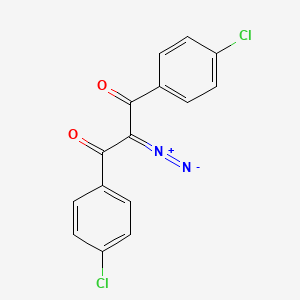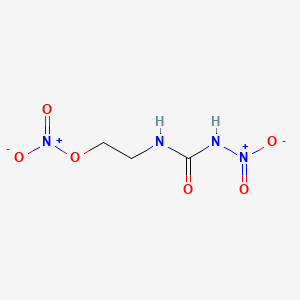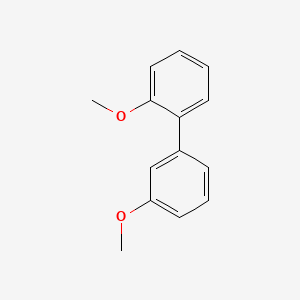
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate is a chemical compound known for its unique structure and properties. This compound features two 4-chlorophenyl groups attached to a diazonio-oxopropenolate core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate typically involves the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . This method allows for the formation of the desired compound through a one-pot reaction at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different chlorinated derivatives, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory and anticancer properties . Additionally, it is used in the development of new materials and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(4-chlorophenyl)-2-diazonio-3-oxoprop-1-en-1-olate can be compared with other similar compounds, such as 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine and 1,3-Bis(4-chlorophenyl)urea . These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its diazonio-oxopropenolate core, which imparts distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
33074-12-3 |
|---|---|
Molekularformel |
C15H8Cl2N2O2 |
Molekulargewicht |
319.1 g/mol |
IUPAC-Name |
1,3-bis(4-chlorophenyl)-2-diazopropane-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-11-5-1-9(2-6-11)14(20)13(19-18)15(21)10-3-7-12(17)8-4-10/h1-8H |
InChI-Schlüssel |
JFEPTQHQHUZXJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=[N+]=[N-])C(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)

![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)




![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)


![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)

